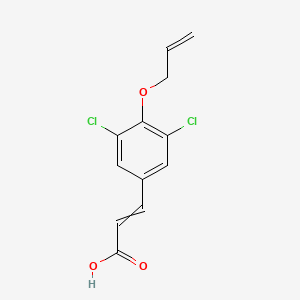
(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an allyloxy group and two chlorine atoms attached to the phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorophenol and allyl bromide.
Allylation: The first step involves the allylation of 3,5-dichlorophenol with allyl bromide in the presence of a base, such as potassium carbonate, to form 4-(allyloxy)-3,5-dichlorophenol.
Aldol Condensation: The next step is the aldol condensation of 4-(allyloxy)-3,5-dichlorophenol with an appropriate aldehyde, such as acrolein, in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenolic or amino derivatives.
Scientific Research Applications
(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A similar compound with a methoxy group instead of an allyloxy group.
Chalcone Derivatives: Compounds with a similar phenylacrylic acid structure but different substituents on the phenyl ring.
Uniqueness
(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid is unique due to the presence of both allyloxy and dichloro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10Cl2O3 |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10Cl2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h2-4,6-7H,1,5H2,(H,15,16) |
InChI Key |
IFHLYQDTXTXKHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


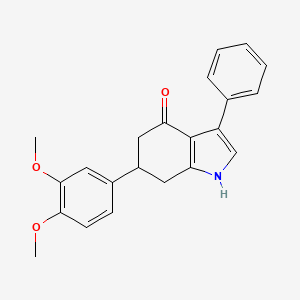
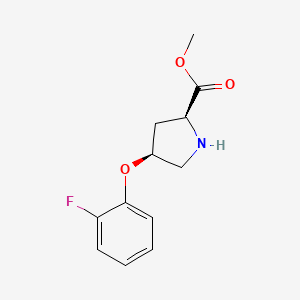
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12476591.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476593.png)
![3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12476599.png)
![2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12476601.png)
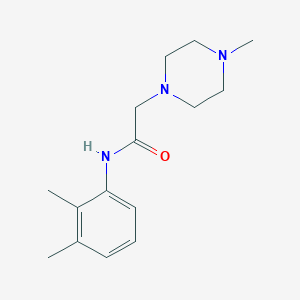
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B12476621.png)
methanone](/img/structure/B12476625.png)
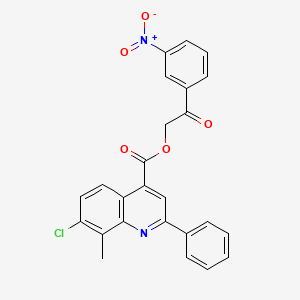
![3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476636.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(4-methoxyphenyl)ethyl]nonanamide](/img/structure/B12476641.png)
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol](/img/structure/B12476642.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B12476650.png)
